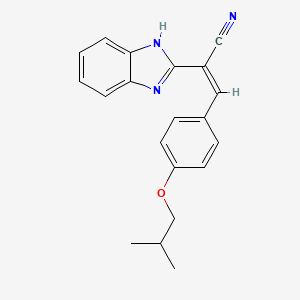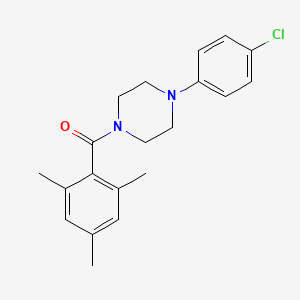
N-(3,4-dimethoxyphenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide, commonly known as DF-MDBP, is a synthetic compound belonging to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of DF-MDBP is not fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain. DF-MDBP is thought to increase the release of serotonin and dopamine, which are neurotransmitters involved in mood regulation and reward processing.
Biochemical and Physiological Effects:
DF-MDBP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, leading to an improvement in mood and a reduction in anxiety and depression. DF-MDBP has also been shown to enhance cognitive function and improve memory. Additionally, DF-MDBP has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases.
実験室実験の利点と制限
DF-MDBP has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level, making it an ideal compound for research. However, DF-MDBP is not widely available, and its use is restricted due to its potential for abuse.
将来の方向性
There are several future directions for research on DF-MDBP. One area of interest is its potential use as a treatment for drug addiction. DF-MDBP has been shown to reduce drug-seeking behavior in animal models, and further research could lead to the development of a new treatment for addiction. Another area of interest is its potential use as a cognitive enhancer. DF-MDBP has been shown to improve memory and cognitive function, and further research could lead to the development of new treatments for cognitive impairment. Finally, research on the neuroprotective effects of DF-MDBP could lead to the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Conclusion:
DF-MDBP is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its potential use in the treatment of neurological disorders, cognitive enhancement, and drug addiction. DF-MDBP has a range of biochemical and physiological effects, including an increase in dopamine and serotonin levels in the brain. It has several advantages for lab experiments, but its use is restricted due to its potential for abuse. Further research on DF-MDBP could lead to the development of new treatments for a range of conditions, including addiction, cognitive impairment, and neurodegenerative diseases.
合成法
DF-MDBP can be synthesized by a multi-step process involving the reaction of 4-fluorobenzyl chloride with N-(3,4-dimethoxyphenyl) piperazine in the presence of a base. The resulting intermediate is then treated with carboxylic acid to form DF-MDBP.
科学的研究の応用
DF-MDBP has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. DF-MDBP has also been studied for its potential use as a cognitive enhancer and as a treatment for drug addiction.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3/c1-26-18-8-7-17(13-19(18)27-2)22-20(25)24-11-9-23(10-12-24)14-15-3-5-16(21)6-4-15/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLIMOYKDAFZDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-4-(4-fluorobenzyl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5299878.png)
![{3-[(3-chloro-4-methoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5299879.png)
![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5299892.png)
![4-{[1-(4-fluorobenzyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5299894.png)
![N-dibenzo[b,d]furan-3-yl-2-(2-pyridinylthio)acetamide](/img/structure/B5299895.png)
![3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol](/img/structure/B5299903.png)
![8-[(2,6-dimethyl-1-piperidinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B5299922.png)
![4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5299926.png)

![(3S*,5R*)-1-(2-fluoro-5-methoxybenzyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5299942.png)
![N,N'-1,2-ethanediylbis{3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide}](/img/structure/B5299952.png)
![N~4~-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5299956.png)
![5-(2-chlorophenyl)-2-(ethylthio)-1-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B5299966.png)